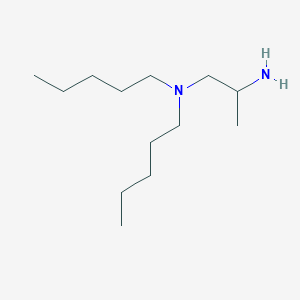
2-(Azidomethyl)-6-(1,1-difluoroethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Azidomethyl)-6-(1,1-difluoroethyl)pyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has an azidomethyl group (-CH2N3) and a 1,1-difluoroethyl group (-CHF2) attached to the pyridine ring .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution or addition reactions. For example, azides can be introduced through nucleophilic substitution of a suitable leaving group with an azide ion. The 1,1-difluoroethyl group can potentially be introduced through a reaction with a 1,1-difluoroethyl halide .Molecular Structure Analysis
The molecular structure of this compound would be expected to be largely planar due to the sp2 hybridization of the atoms in the pyridine ring. The azide group is linear and the 1,1-difluoroethyl group is tetrahedral .Chemical Reactions Analysis
The azide group is known to be quite reactive and can undergo a variety of reactions, including reduction to an amine and the Staudinger reaction to form a primary amine. The 1,1-difluoroethyl group is relatively stable but can participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the polar azide and 1,1-difluoroethyl groups as well as the aromatic pyridine ring. It’s likely to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been utilized as ligands in coordination chemistry. These derivatives exhibit unique properties, including the formation of luminescent lanthanide compounds useful in biological sensing and iron complexes that show unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Magnetic and Optical Properties
The employment of 2-(hydroxymethyl)pyridine in 4f metal chemistry has led to the creation of nonanuclear lanthanide clusters with dual physical properties. For instance, a Dy(III) member of this family exhibits single-molecule magnetism behavior, while an Eu(III) analogue displays intense red photoluminescence, indicating potential applications in material science and optical electronics (Alexandropoulos et al., 2011).
Polymerization Catalysts
Chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands have been synthesized and are shown to be active in the polymerization of ethylene. This application highlights the role of pyridine derivatives in catalysis, particularly in the production of polyethylene (Hurtado et al., 2009).
Synthesis of Multi-Functional Materials
Recent advances in the chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives have included the development of multi-functional materials. These materials have applications in spin-crossover switches, biomedical sensors, functional soft materials, surface structures, and catalysis, demonstrating the versatility of pyridine derivatives in creating functional materials (Halcrow, 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(azidomethyl)-6-(1,1-difluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N4/c1-8(9,10)7-4-2-3-6(13-7)5-12-14-11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWGEKDYDFRQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)CN=[N+]=[N-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-6-(1,1-difluoroethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2665966.png)
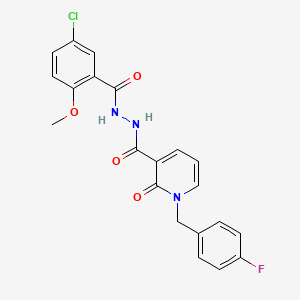
![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2665968.png)
![Ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2665970.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2665971.png)

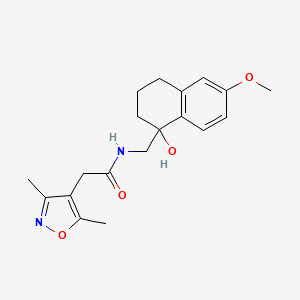
![1-(3-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665974.png)
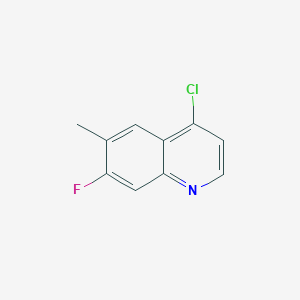
![(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2665979.png)

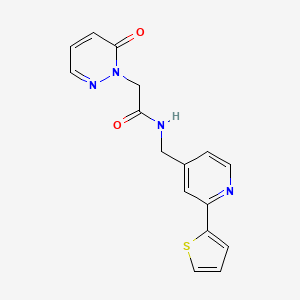
![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2665986.png)
